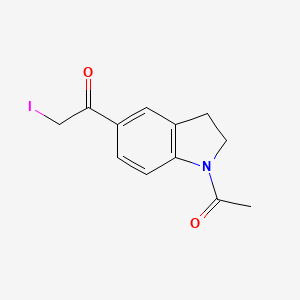

1-(1-Acetylindolin-5-yl)-2-iodoethanone

Description

1-(1-Acetylindolin-5-yl)-2-iodoethanone (CAS: 2035059-17-5) is a halogenated indoline derivative with the molecular formula C₁₂H₁₂INO₂ and a molecular weight of 329.14 g/mol . The compound features an acetylated indoline core substituted at the 5-position with a 2-iodoethanone moiety. The compound has been employed in synthesizing thianthrenium salts (e.g., 5-(1-Acetylindolin-5-yl)-5H-thianthren-5-ium tetrafluoroborate) for photocatalysis studies .

Properties

IUPAC Name |

1-(1-acetyl-2,3-dihydroindol-5-yl)-2-iodoethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12INO2/c1-8(15)14-5-4-9-6-10(12(16)7-13)2-3-11(9)14/h2-3,6H,4-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFORCPJPJWTMEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1C=CC(=C2)C(=O)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(1-Acetylindolin-5-yl)-2-iodoethanone is a synthetic compound with potential biological activities that have garnered interest in medicinal chemistry. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

- IUPAC Name : this compound

- CAS Number : 2035059-17-5

- Molecular Formula : C12H10INO2

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The compound may influence various biochemical pathways through:

- Receptor Binding : It may bind to specific receptors in the body, modulating their activity.

- Enzyme Inhibition : Potential inhibition of enzymes involved in critical metabolic pathways.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.

Anticancer Properties

Preliminary studies indicate that this compound may have anticancer effects. It has been tested against several cancer cell lines, showing inhibition of cell proliferation and induction of apoptosis. The specific pathways involved in these effects are under investigation.

| Study | Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|---|

| Study 1 | HeLa | 15 | Cell proliferation inhibition |

| Study 2 | MCF7 | 20 | Apoptosis induction |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones in agar diffusion tests, indicating strong antimicrobial activity.

Case Study 2: Anticancer Activity

In another study, the compound was tested on breast cancer cell lines (MCF7) and showed a dose-dependent reduction in viability. Flow cytometry analysis revealed increased apoptosis rates at higher concentrations, suggesting its potential as a therapeutic agent in cancer treatment.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other indole derivatives known for their pharmacological properties.

| Compound | Activity | Reference |

|---|---|---|

| Indole-3-carbinol | Anticancer | |

| 5-Methoxyindole | Antimicrobial | |

| 6-Bromoindole | Antiviral |

Comparison with Similar Compounds

Halogen-Substituted Derivatives

Key Findings :

- The iodo derivative (329.14 g/mol) has a higher molecular weight compared to the chloro analog (245.69 g/mol), which may influence pharmacokinetics (e.g., membrane permeability) .

- Iodo groups are advantageous in radiochemistry for isotopic labeling, whereas chloro derivatives are more common in medicinal chemistry due to lower steric hindrance .

- The acetyl group in this compound enhances stability by protecting the indoline nitrogen, unlike the non-acetylated 2-chloro-1-(indolin-5-yl)ethanone .

Ethanone Derivatives with Varied Aromatic Systems

Key Findings :

Chain Length and Functional Group Variations

Key Findings :

- The propanone variant (215.29 g/mol) has a longer alkyl chain, likely increasing lipophilicity (higher logP) compared to the ethanone derivative (329.14 g/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.